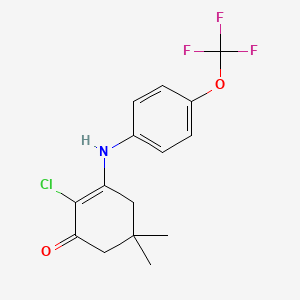

![molecular formula C16H13N3OS B2580049 N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide CAS No. 2034394-23-3](/img/structure/B2580049.png)

N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bipyridine is a type of heterocyclic compound that consists of two pyridine rings joined by a single bond. It’s often used as a ligand in coordination chemistry. Thiophene-2-carboxamide is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group .

Scientific Research Applications

Synthesis and Characterization

N-([2,4'-bipyridin]-4-ylmethyl)thiophene-2-carboxamide and its derivatives have been synthesized and characterized using various techniques, including X-ray diffraction, spectroscopic techniques, and elemental analyses. These compounds have been explored for their chemical activity parameters and molecular interactions, providing insights into their electrophilic and nucleophilic sites. For instance, the synthesis, X-ray structure, antimicrobial activity, and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have been investigated, showing effective antibacterial activity and potential for lung cancer protein binding (Cakmak et al., 2022).

Photovoltaic Applications

The research on this compound derivatives extends to their application in photovoltaic devices. A novel ligand based on this structure and its Ru(II) complex have been developed, achieving significant solar-to-electricity conversion efficiency in solid-state dye-sensitized solar cells. This demonstrates the potential of such compounds in enhancing the efficiency of solar energy conversion devices (Mishra et al., 2009).

Antimicrobial and Antitumor Activities

Compounds based on this compound have shown promising antimicrobial and antitumor activities. For example, the synthesis and characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes have been explored for their antioxidant and antitumor activities, providing a new avenue for therapeutic applications (Yeşilkaynak, 2016).

Coordination Polymers and Sensing Applications

The development of coordination polymers based on this compound has led to innovative materials for sensing applications. These materials have demonstrated dual-functional fluorescent sensor capabilities for detecting hazardous environmental contaminants, showcasing the versatility of these compounds in environmental monitoring and safety (Kan & Wen, 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activity against various cell lines .

Biochemical Pathways

Similar compounds have been shown to have a variety of biological effects, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been shown to exhibit potent inhibitory activity against various cell lines , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has shown inhibitory effects on enzymes such as urease and butyrylcholinesterase . These interactions can influence the activity of these enzymes, potentially affecting various biochemical reactions .

Cellular Effects

The compound has demonstrated effects on various types of cells. For example, it has been found to enhance the activity of the SERCA2a Ca2±ATPase, a protein that plays a crucial role in the regulation of calcium ions within cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide exerts its effects at the molecular level through various mechanisms. It has been found to interact with the active sites of enzymes such as urease and butyrylcholinesterase, potentially influencing their activity . These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Given its interactions with enzymes such as urease and butyrylcholinesterase, it is plausible that it could influence related metabolic pathways .

Subcellular Localization

Given its interactions with intracellular enzymes, it is likely that it localizes to areas of the cell where these enzymes are present .

Properties

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(15-2-1-9-21-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJALRDZLSINJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B2579969.png)

![(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2579971.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)

![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2579979.png)

![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)

![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)